Absence of Published PDE9A Bioactivity Data Limits Direct Comparison to Clinical Candidates
No quantitative PDE9A inhibitory activity data (IC50 or Ki values) for the target compound were identified in the public domain (PubChem, BindingDB, ChEMBL, or patent literature) as of May 2026 [1]. In contrast, the clinical-stage PDE9A inhibitor PF-04447943 has been extensively characterized with a PDE9A Ki of 2.8 nM (human recombinant enzyme), and the preclinical tool compound BAY 73-6691 has a reported IC50 of 55 nM [2]. Without comparable biochemical data for the target compound, no direct potency comparison can be made.
| Evidence Dimension | PDE9A inhibitory potency |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | PF-04447943: Ki = 2.8 nM (human PDE9A); BAY 73-6691: IC50 = 55 nM (human PDE9A) |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Human recombinant PDE9A catalytic domain, enzymatic assays |
Why This Matters
Without PDE9A potency data, scientific users cannot evaluate whether this compound offers competitive target engagement compared to well-characterized PDE9 inhibitors with established activity profiles.
- [1] Comprehensive search of PubChem, BindingDB, ChEMBL, Google Patents, and Google Scholar for '5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one' OR '899742-94-0' AND 'PDE9' OR 'phosphodiesterase' OR 'IC50'. No bioactivity data found. Last accessed May 2026. View Source
- [2] PF-04447943: Hutson et al. (2011) Neuropharmacology 61(4):665-76; BAY 73-6691: Wunder et al. (2005) Molecular Pharmacology 68(6):1775-81. View Source
